![molecular formula C9H20N2O3S B14918294 3-{[2-(Diethylamino)ethyl]sulfonyl}propanamide](/img/structure/B14918294.png)
3-{[2-(Diethylamino)ethyl]sulfonyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(Diethylamino)ethyl]sulfonyl}propanamide is a chemical compound with the molecular formula C9H20N2O3S It is characterized by the presence of a sulfonyl group attached to a propanamide backbone, with a diethylaminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Diethylamino)ethyl]sulfonyl}propanamide typically involves the reaction of 3-chloropropanamide with diethylamine in the presence of a base, followed by sulfonylation with a suitable sulfonyl chloride. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include dichloromethane or acetonitrile.
Catalysts: Bases such as triethylamine or pyridine are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Diethylamino)ethyl]sulfonyl}propanamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The diethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[2-(Diethylamino)ethyl]sulfonyl}propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[2-(Diethylamino)ethyl]sulfonyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The diethylaminoethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Propionamide: A simpler amide with a similar backbone but lacking the sulfonyl and diethylaminoethyl groups.
N,N’-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide): A related compound with a bis-sulfonyl structure.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and diethylaminoethyl groups allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
Molecular Formula |
C9H20N2O3S |
|---|---|
Molecular Weight |
236.33 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethylsulfonyl]propanamide |
InChI |
InChI=1S/C9H20N2O3S/c1-3-11(4-2)6-8-15(13,14)7-5-9(10)12/h3-8H2,1-2H3,(H2,10,12) |
InChI Key |
UIRLVMXINUQTSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCS(=O)(=O)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


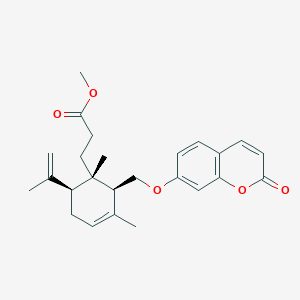
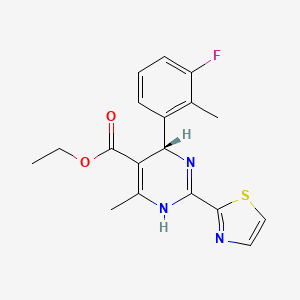
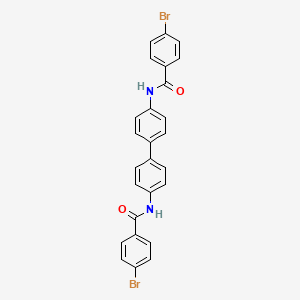
![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B14918231.png)
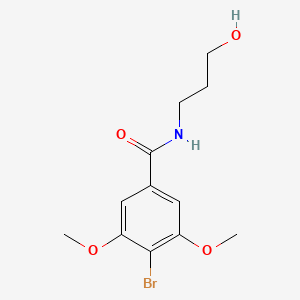
![2-[[(3,4-Dichlorophenyl)amino]carbonyl]hydrazide, 4-pyridinecarboxylic acid](/img/structure/B14918242.png)

![1-Benzyl-2-((1,3-dioxoisoindolin-2-yl)methyl)-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate](/img/structure/B14918266.png)
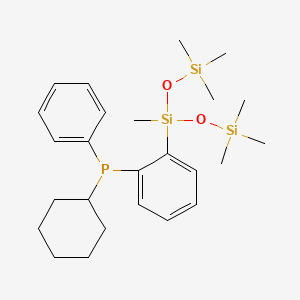
![4-[(Phenylcarbonyl)(phenylsulfonyl)amino]phenyl benzoate](/img/structure/B14918276.png)
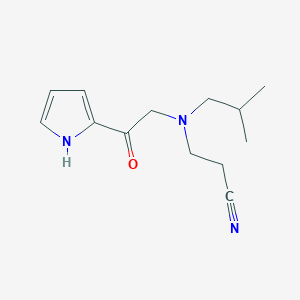
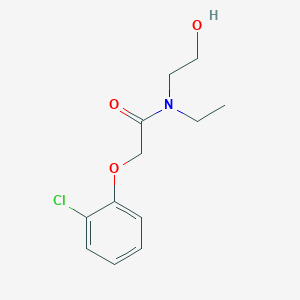
![6-Methyl-2,4-dihydropyrrolo[3,2-c]pyrazole](/img/structure/B14918295.png)
![N'-(1-(Ethoxymethyl)-7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide 2,2,2-trifluoroacetate](/img/structure/B14918298.png)
